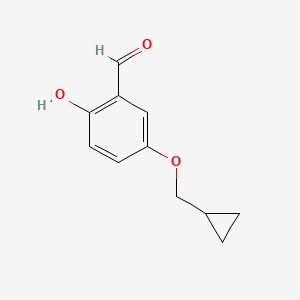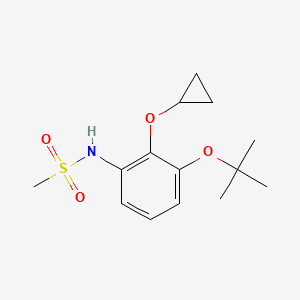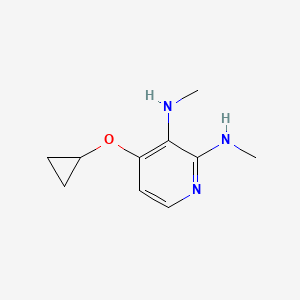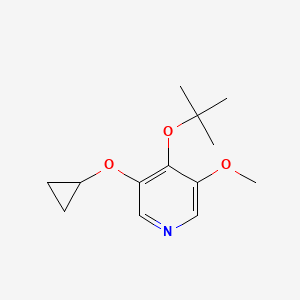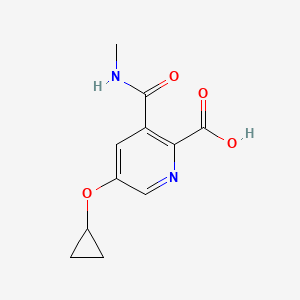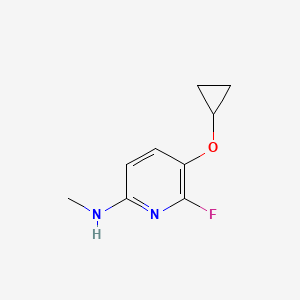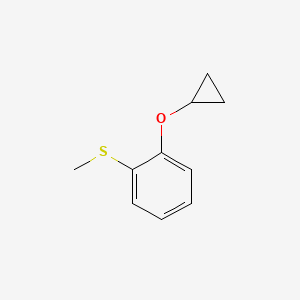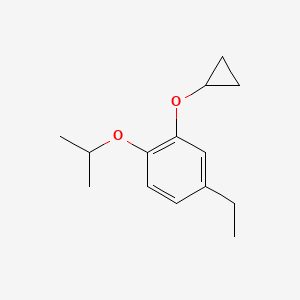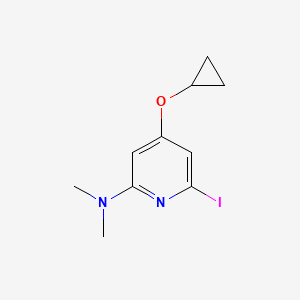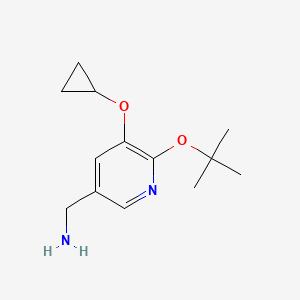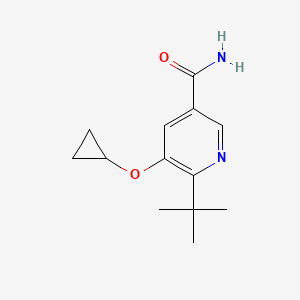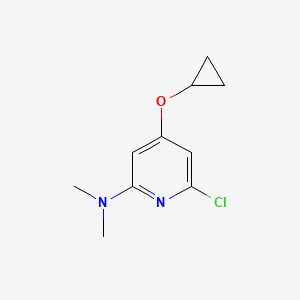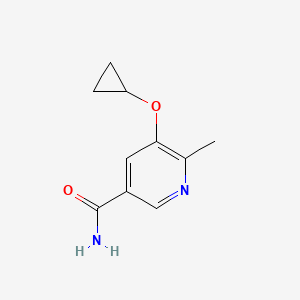
5-Cyclopropoxy-6-methylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-6-methylnicotinamide is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol It is a derivative of nicotinamide, which is a form of vitamin B3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-6-methylnicotinamide typically involves the reaction of nicotinoyl chloride with cyclopropyl alcohol under basic conditions to form the cyclopropoxy derivative. This intermediate is then reacted with methylamine to yield the final product . The reaction conditions generally involve the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis route may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, and optimized reaction temperatures and pressures. The process would also include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required purity standards.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropoxy-6-methylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-6-methylnicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of diseases related to nicotinamide metabolism.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-6-methylnicotinamide involves its interaction with specific molecular targets and pathways. As a derivative of nicotinamide, it is likely to influence pathways related to NAD+ metabolism, which is crucial for cellular energy production and DNA repair . The compound may also interact with enzymes involved in redox reactions, thereby affecting cellular oxidative stress and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Cyclopropoxy-6-(dimethylamino)-N-methylnicotinamide: This compound has a similar structure but includes a dimethylamino group, which may alter its chemical properties and biological activity.
5-Cyclopropoxy-6-methoxy-N-methylnicotinamide:
Uniqueness
5-Cyclopropoxy-6-methylnicotinamide is unique due to its specific structural features, such as the cyclopropoxy group, which can influence its chemical reactivity and biological interactions
Eigenschaften
Molekularformel |
C10H12N2O2 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
5-cyclopropyloxy-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H12N2O2/c1-6-9(14-8-2-3-8)4-7(5-12-6)10(11)13/h4-5,8H,2-3H2,1H3,(H2,11,13) |
InChI-Schlüssel |
HUEIVZSBSKRAJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=N1)C(=O)N)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


